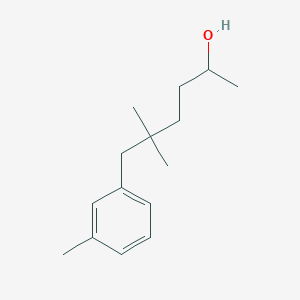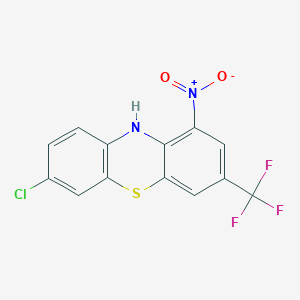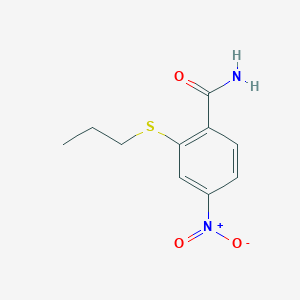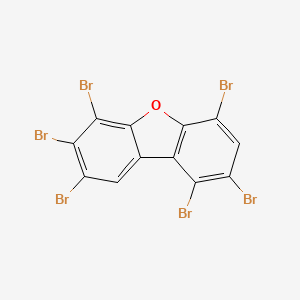![molecular formula C30H31N3O6 B14227474 3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine CAS No. 813419-46-4](/img/structure/B14227474.png)
3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. The modification at the 3’-O position with bis(4-methoxyphenyl)(phenyl)methyl groups enhances its stability and potentially alters its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine typically involves the protection of the hydroxyl groups of 2’-deoxycytidine, followed by selective deprotection and subsequent functionalization at the 3’-O position.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield partially or fully hydrogenated aromatic rings, and substitution can yield various functionalized derivatives .
Aplicaciones Científicas De Investigación
3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on DNA and RNA synthesis and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to cytidine.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA or RNA synthesis, which is a potential mechanism for its antiviral or anticancer effects. The molecular targets and pathways involved include DNA polymerases and RNA polymerases .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxycytidine: The parent compound, which lacks the bis(4-methoxyphenyl)(phenyl)methyl modification.
5-Fluoro-2’-deoxycytidine: A nucleoside analog used in cancer treatment.
3’-Azido-2’,3’-dideoxycytidine: An antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
3’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine is unique due to its specific modification at the 3’-O position, which can enhance its stability and potentially alter its biological activity compared to other nucleoside analogs .
Propiedades
Número CAS |
813419-46-4 |
|---|---|
Fórmula molecular |
C30H31N3O6 |
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C30H31N3O6/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)39-25-18-28(38-26(25)19-34)33-17-16-27(31)32-29(33)35/h3-17,25-26,28,34H,18-19H2,1-2H3,(H2,31,32,35)/t25-,26+,28+/m0/s1 |
Clave InChI |
JWKIRBKLEBKVPQ-ZRRKCSAHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=CC(=NC5=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)




![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)


![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
